![molecular formula C17H18N4O4S B2813960 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid CAS No. 372174-50-0](/img/structure/B2813960.png)
2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of xanthine , which is a purine base found in most human body tissues and fluids. The structure suggests that it might have similar properties to other xanthine derivatives.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the reaction of a xanthine derivative with a suitable thioacetic acid derivative.Molecular Structure Analysis
The compound contains a purine ring, which is a heterocyclic aromatic organic compound. It also has a thioacetic acid group attached to the purine ring, which could potentially affect its reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. These could include factors like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Photoinduced Reductive Transformations
A study by Hasegawa et al. (2004) explored the use of a combination of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid for photoinduced reductive transformations of α,β-epoxy ketones to β-hydroxy ketones. This research highlights the potential of similar compounds in photochemical reactions, which could be applied in synthesizing complex organic molecules with high precision (Hasegawa et al., 2004).
Acid-Catalyzed Solvolysis
Thibblin's research (1993) on the acid-catalyzed hydrolysis of certain cyclohexadienes offers insights into how similar structures might behave under acid-catalyzed conditions, leading to the formation of various benzylic products. This could suggest potential pathways for the synthesis or breakdown of related compounds (Thibblin, 1993).
Electrophilic Aromatic Substitution
A study by Anderson et al. (1972) discussed the reactivity of benzylcobaloximes with halogens in acetic acid, leading to various benzyl and methylbenzyl halides. This research could provide a foundation for understanding the electrophilic substitution reactions that similar compounds might undergo, particularly in the presence of acetic acid and halogens (Anderson et al., 1972).
Acylation Reactions
The work by Kawase et al. (1968) on the acylation of dimethyl-hydroxybenzofurans could offer parallels to the acylation possibilities of compounds containing acetic acid functional groups. Such reactions could be key in synthesizing derivatives with varied biological activities (Kawase et al., 1968).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with purine receptors or enzymes involved in purine metabolism .
Mode of Action
Based on its structural similarity to known purine derivatives, it may interact with its targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The compound may potentially affect purine metabolism, given its structural similarity to purine derivatives . Purine metabolism is crucial for DNA and RNA synthesis, energy metabolism, and signal transduction .
Pharmacokinetics
Its molecular weight (400547) suggests it may have reasonable bioavailability
Result of Action
Given its potential interaction with purine metabolism, it may influence cell growth and proliferation .
Eigenschaften
IUPAC Name |
2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-10-4-6-11(7-5-10)8-21-13-14(18-16(21)26-9-12(22)23)19(2)17(25)20(3)15(13)24/h4-7H,8-9H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINFPZMLNCBXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)O)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.